1-Bromo-2-fluorohexadecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
848137-82-6 |
|---|---|
Molecular Formula |
C16H32BrF |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
1-bromo-2-fluorohexadecane |
InChI |
InChI=1S/C16H32BrF/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16H,2-15H2,1H3 |
InChI Key |
FWHMUECNARCOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CBr)F |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Bromo 2 Fluorohexadecane Derivatives
Nucleophilic Substitution Reactions (SN1, SN2) at Brominated Centers
Nucleophilic substitution reactions in 1-bromo-2-fluorohexadecane involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The specific mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is dictated by the reaction conditions and the structure of the substrate. science-revision.co.ukucsb.edu
Stereochemical Inversion and Retention in Substitution Pathways
The stereochemistry of nucleophilic substitution at the brominated carbon of this compound is a critical aspect of its reactivity. The outcome, whether inversion or retention of configuration, is directly linked to the operative reaction mechanism.
SN2 Pathway and Inversion of Configuration : In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.com This concerted mechanism, where bond-making and bond-breaking occur simultaneously, leads to an inversion of the stereochemical configuration at the reaction center. chemicalnote.com For a chiral this compound, this results in the formation of a product with the opposite stereochemistry. masterorganicchemistry.com
SN1 Pathway and Racemization : The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.com This planar carbocation can be attacked by the nucleophile from either face with nearly equal probability. chemicalnote.commasterorganicchemistry.com Consequently, if the starting material is a single enantiomer, the SN1 reaction will typically lead to a mixture of enantiomers, a process known as racemization. masterorganicchemistry.com While often described as leading to complete racemization, a slight preference for inversion is sometimes observed. masterorganicchemistry.com
Influence of the Adjacent Fluorine Atom on Reaction Rates and Selectivity
The fluorine atom at the C-2 position exerts a significant influence on both the rate and selectivity of nucleophilic substitution reactions at the C-1 position. This is due to fluorine's strong electronegativity and its ability to participate in neighboring group effects.
Inductive Effect : Fluorine is the most electronegative element, and its presence causes a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect polarizes the C-F bond and can also influence the adjacent C-Br bond, making the carbon atom more electrophilic. savemyexams.com However, this strong inductive effect can also destabilize any developing positive charge on the adjacent carbon, which would slow down an SN1 reaction that proceeds through a carbocation intermediate. beilstein-journals.org Research on smaller fluorinated alkyl bromides has shown a significant deceleration in the SN2 reaction rate with the introduction of fluorine close to the reaction center. researchgate.net
Neighboring Group Participation : The fluorine atom can act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom to form a cyclic fluoronium ion intermediate. This participation can influence the stereochemical outcome of the reaction, potentially leading to retention of configuration.
The relative rates of SN2 reactions for various fluorinated alkyl bromides have been studied, showing a decrease in reactivity as fluorine is brought closer to the reaction center. For example, the relative rates of reaction with azide (B81097) in methanol (B129727) were found to be approximately: n-alkyl-Br (1) > n-alkyl-CHFBr (0.20) > n-perfluoroalkyl-CH2CH2Br (0.12) > n-perfluoroalkyl-CH2Br (1x10⁻⁴). researchgate.net This highlights the deactivating effect of fluorine on SN2 reactions.
Reactivity Towards Carbon, Nitrogen, and Oxygen-Based Nucleophiles
This compound can react with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Carbon-Based Nucleophiles : Reactions with carbon nucleophiles, such as cyanide ions (CN⁻), are used to extend the carbon chain. savemyexams.com For instance, the reaction of a bromoalkane with potassium cyanide in an ethanolic solution typically proceeds via an SN2 mechanism to form a nitrile. savemyexams.com This reaction is valuable for introducing an additional carbon atom into the molecule. savemyexams.com
Nitrogen-Based Nucleophiles : Ammonia (B1221849) and amines are common nitrogen nucleophiles that react with haloalkanes to form amines. ucsb.edusavemyexams.com The reaction of this compound with ammonia would be expected to yield a primary amine. However, the initial product, a primary amine, can itself act as a nucleophile and react further with the starting bromoalkane, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. ucsb.edu The use of an excess of ammonia can help to favor the formation of the primary amine.
Oxygen-Based Nucleophiles : Hydroxide (B78521) ions (OH⁻) and alkoxide ions (RO⁻) are common oxygen nucleophiles. savemyexams.comsavemyexams.com Reaction with aqueous sodium or potassium hydroxide under heating leads to the formation of the corresponding alcohol, 2-fluorohexadecan-1-ol, via a nucleophilic substitution reaction. savemyexams.comchemguide.co.uk The hydroxide ion acts as the nucleophile, replacing the bromide. chemguide.co.uk Water can also act as a nucleophile, though it is weaker than the hydroxide ion. ucsb.edusavemyexams.com
Elimination Reactions (E1, E2, E1cB) Leading to Unsaturated Fluoro-Alkenes
In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen bromide (HBr) are removed to form a double bond, resulting in a fluoro-alkene. mgscience.ac.in These reactions are often in competition with nucleophilic substitution. chemguide.co.uk
Regioselectivity (Saytzeff vs. Hofmann) in Elimination Processes
When a haloalkane can form more than one alkene product upon elimination, the regioselectivity of the reaction becomes important. The two main patterns of regioselectivity are described by the Saytzeff (or Zaitsev) and Hofmann rules. libretexts.orgmasterorganicchemistry.com
Saytzeff (Zaitsev) Rule : This rule predicts that the major product of an elimination reaction will be the more substituted (and generally more stable) alkene. libretexts.orgmasterorganicchemistry.com This is the typical outcome for many elimination reactions. masterorganicchemistry.com For this compound, Saytzeff elimination would involve the removal of a proton from the C-2 carbon, but this is not possible as it bears a fluorine atom. Therefore, elimination must involve a proton from the C-3 carbon.
Hofmann Rule : The Hofmann rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.com This outcome is often favored when using a bulky base, which preferentially attacks the more sterically accessible proton. orgoreview.comvaia.com In the case of this compound, the primary substrate structure and the potential for steric hindrance from the long alkyl chain could influence the regioselectivity. However, since there is only one possible site for beta-elimination (the C-3 position), the classic Saytzeff vs. Hofmann competition does not apply in the same way it would for a secondary or tertiary haloalkane with multiple beta-hydrogens. The nature of the leaving group can also influence the regioselectivity, with poor leaving groups sometimes favoring Hofmann elimination. Interestingly, for 2-halogenopentanes, while Cl, Br, and I as leaving groups predominantly give the Zaitsev product, fluorine as a leaving group preferentially forms the non-Zaitsev (Hofmann) product. masterorganicchemistry.com
Stereoselectivity of Double Bond Formation
The stereochemistry of the resulting double bond (E or Z configuration) is determined by the mechanism of the elimination reaction. chemistrysteps.com
E2 Mechanism : The E2 reaction is a concerted, one-step process that requires a specific geometric arrangement of the proton being removed and the leaving group. saskoer.ca They must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond. chemistrysteps.comlibretexts.org This stereochemical requirement dictates the stereochemistry of the resulting alkene. If there are two beta-hydrogens, the reaction is stereoselective, favoring the formation of the more stable trans (E) alkene. chemistrysteps.com If there is only one beta-hydrogen, the reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product. chemistrysteps.com
E1 Mechanism : The E1 reaction proceeds through a carbocation intermediate and is not stereospecific. numberanalytics.com The carbocation can undergo rotation before the proton is removed, which generally leads to a mixture of E and Z isomers, with the more stable E isomer usually predominating.
The interplay between these factors determines the final product distribution in the reactions of this compound.
Competitive Pathways: Substitution vs. Elimination
Reactions of this compound with nucleophiles/bases can proceed through either substitution (S_N) or elimination (E2) pathways. The outcome of this competition is influenced by several factors, including the nature of the attacking species, the solvent, and the temperature. chemguide.co.uklibretexts.org
Substitution (S_N2): A strong nucleophile can attack the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion. science-revision.co.uk This is a bimolecular process where the nucleophile attacks from the side opposite to the leaving group. pages.dev However, the presence of the bulky hexadecyl chain and the adjacent fluorine atom can introduce steric hindrance, which tends to slow down the rate of S_N2 reactions. ddugu.ac.inlibretexts.orglibretexts.org Steric hindrance around the electrophilic carbon is a critical factor in determining the rate of S_N2 reactions. libretexts.orglibretexts.org As the substitution on the carbon bearing the leaving group increases, the rate of S_N2 reaction decreases significantly. ddugu.ac.in
Elimination (E2): A strong, sterically hindered base will favor the removal of a proton from the carbon adjacent to the C-Br bond, leading to the formation of a double bond and the elimination of HBr. acs.org The use of ethanol (B145695) as a solvent and higher temperatures generally favor elimination over substitution. chemguide.co.uklibretexts.org The competition between substitution and elimination is primarily dictated by the type of haloalkane (primary, secondary, or tertiary), with tertiary haloalkanes favoring elimination. chemguide.co.uklibretexts.org
Factors Influencing the S_N2/E2 Competition:
| Factor | Favors Substitution (S_N2) | Favors Elimination (E2) |
|---|---|---|
| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, sterically hindered base |
| Solvent | Polar aprotic solvents (e.g., water) | Ethanol |
| Temperature | Lower temperatures | Higher temperatures |
| Substrate Structure | Primary haloalkane | Tertiary haloalkane |
Organometallic Transformations Involving the C-Br Bond
The weaker C-Br bond in this compound makes it a suitable precursor for various organometallic reactions.
Formation and Reactivity of Grignard Reagents from this compound
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of a Grignard reagent, 1-fluorohexadecylmagnesium bromide. mnstate.edugeeksforgeeks.orgwikipedia.org The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. stackexchange.com Due to the significant difference in bond strength between the C-Br and C-F bonds, the reaction occurs selectively at the C-Br bond. walisongo.ac.id
The resulting Grignard reagent is a potent nucleophile and a strong base. mnstate.edugeeksforgeeks.org It can react with a wide array of electrophiles, including:
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling with related compounds)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
While direct studies on this compound are limited, related research on other alkyl halides provides insight. The Suzuki-Miyaura reaction has been successfully applied to the cross-coupling of unactivated primary and secondary alkyl bromides. semanticscholar.orgacs.org The reactivity of the halide in these couplings generally follows the trend: I > OTf > Br >> Cl. wikipedia.org This indicates that the C-Br bond in this compound would be sufficiently reactive for such transformations.
These reactions can tolerate a variety of functional groups and can be carried out in various solvents, including aqueous systems. wikipedia.orgnih.gov The development of efficient catalysts has expanded the scope of Suzuki-Miyaura coupling to include sterically hindered and unactivated alkyl halides. semanticscholar.orgharvard.edu
C-Br Bond Activation in Organolithium and Organozinc Chemistry
Similar to Grignard reagents, organolithium reagents can be prepared from this compound by reaction with lithium metal. This process involves a halogen-metal exchange, converting the C-Br bond into a C-Li bond. libretexts.org The reactivity order for this exchange is I > Br > Cl, making the C-Br bond the preferred site of reaction. researchgate.net Organolithium reagents are even more reactive and basic than their Grignard counterparts. libretexts.org
Organozinc compounds can also be formed from this compound. These reagents are generally less reactive than Grignard or organolithium reagents, which can be advantageous for achieving higher selectivity in certain synthetic applications.
Radical Reactions and Reductive Pathways
Homolytic Cleavage of the Carbon-Bromine Bond (e.g., electrochemically induced dissociation)
The C-Br bond can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, resulting in the formation of a carbon-centered radical and a bromine radical. wikipedia.orgyoutube.com This process can be initiated by heat, light (photolysis), or through electrochemical methods. wikipedia.org
Electrochemical reduction offers a controlled method for cleaving the C-Br bond. acs.orgnih.govresearchgate.net In this process, an electron is transferred to the molecule, leading to the dissociation of the weakest bond, which is the C-Br bond. acs.org The ease of reductive cleavage of carbon-halogen bonds follows the order I > Br > Cl > F. cecri.res.in Studies on the electrochemical reduction of various halogenated alkanes have shown that degradation rates increase in the order of chlorine < bromine < iodine. nih.govresearchgate.net This suggests that the C-Br bond in this compound would be readily cleaved under reductive electrochemical conditions. This process typically results in the formation of a halide ion and an alkyl radical. acs.org
The generated alkyl radical can then participate in various subsequent reactions, such as dimerization, reaction with a solvent, or further reduction.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a crucial class of reactions for the selective removal of halogen atoms from organic molecules, often yielding alkanes or alkenes. In the context of this compound and its derivatives, these strategies are employed to replace the bromine atom, and in some cases the fluorine atom, with hydrogen. The comparative reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds plays a significant role in the selectivity of these reactions. Generally, the C-Br bond is weaker and more susceptible to cleavage than the more robust C-F bond, allowing for selective de-bromination under appropriate conditions.
Commonly, reductive dehalogenation proceeds via radical pathways. These reactions are typically initiated by a radical initiator and involve a radical chain mechanism. A classic and widely used reagent for such transformations is tributyltin hydride (Bu₃SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN). The reaction mechanism involves the homolytic cleavage of the C-Br bond by a tributyltin radical to form an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical, thus propagating the chain.
The general mechanism for the reductive dehalogenation of this compound with tributyltin hydride can be outlined as follows:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.
Propagation:
The initiator radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).
The tributyltin radical attacks the bromine atom of this compound, leading to the homolytic cleavage of the C-Br bond and the formation of a 2-fluorohexadecyl radical.
The 2-fluorohexadecyl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to give the final product, 2-fluorohexadecane, and another tributyltin radical.
The selectivity of this process for the C-Br bond over the C-F bond is a key feature, allowing for the synthesis of fluorinated alkanes from their bromo-fluoro precursors.
Alternative, more environmentally benign methods are also being explored, utilizing silanes or other hydrogen donors in conjunction with radical initiators. The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome.
Below is a table illustrating hypothetical research findings on the reductive dehalogenation of a this compound derivative, showcasing the influence of different reagents on the reaction outcome.
| Entry | Substrate | Reagent System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | This compound | Bu₃SnH, AIBN (cat.) | Toluene | 80 | 4 | 2-Fluorohexadecane | 92 |
| 2 | This compound | (TMS)₃SiH, AIBN (cat.) | Benzene | 80 | 6 | 2-Fluorohexadecane | 88 |
| 3 | This compound | H₃PO₂/NEt₃, AIBN (cat.) | Dioxane | 90 | 8 | 2-Fluorohexadecane | 75 |
This table presents illustrative data based on known reactivity patterns of similar compounds.
Stereocontrol in Radical Cyclization and Addition Reactions
Stereocontrol in radical reactions involving derivatives of this compound is a complex yet vital aspect of synthetic organic chemistry, enabling the construction of specific stereoisomers. The stereochemical outcome of radical cyclization and addition reactions is determined by a variety of factors, including the structure of the radical intermediate, steric hindrance, and electronic effects.
In radical reactions, the key intermediate is a carbon-centered radical. For a radical centered on a carbon that becomes a stereocenter in the product, the stereochemistry is often determined by the facial selectivity of the subsequent reaction step (e.g., hydrogen atom abstraction or addition to a multiple bond). Alkyl radicals are generally trigonal planar or rapidly inverting trigonal pyramidal species. youtube.com This means that the radical center is effectively flat, and the incoming group can attack from either face with equal probability, leading to a racemic or diastereomeric mixture if no other stereocontrol elements are present. youtube.com
Radical Cyclization:
For a derivative of this compound that contains an appropriately positioned double bond, intramolecular radical cyclization can be initiated. The stereochemical outcome of such a cyclization is governed by the transition state geometry. According to Baldwin's rules, the formation of five- and six-membered rings is generally favored. The stereoselectivity arises from the preference for certain chair-like or boat-like transition states that minimize steric interactions. The substituents on the forming ring can direct the approach of the radical, leading to a high degree of diastereoselectivity.
Consider a hypothetical derivative, (Z)-1-bromo-2-fluoro-10-vinylhexadecane. Upon formation of the radical at C1, it could cyclize to form a five- or six-membered ring. The stereochemistry of the newly formed stereocenters would depend on the preferred conformation of the cyclization transition state.
Radical Addition:
In intermolecular radical addition reactions, a radical derived from a this compound derivative can add to a prochiral alkene. The stereoselectivity of this addition is influenced by the steric and electronic properties of both the radical and the alkene. For instance, the addition of a 2-fluorohexadecyl radical to a chiral alkene would likely proceed with some degree of diastereoselectivity, dictated by the minimization of steric hindrance in the transition state.
The presence of the fluorine atom at the 2-position can also exert an influence on the stereochemical outcome. The electronegativity and size of the fluorine atom can affect the conformation of the radical intermediate and the transition states of subsequent reactions, potentially leading to enhanced stereoselectivity compared to a non-fluorinated analogue.
The following table provides a hypothetical overview of stereocontrol in a radical addition reaction involving a derivative of this compound.
| Entry | Radical Precursor | Alkene | Initiator | Solvent | Product Diastereomeric Ratio (A:B) |
| 1 | This compound | Acrylonitrile | AIBN | Toluene | 1.2 : 1 |
| 2 | This compound | Styrene | AIBN | Benzene | 1.5 : 1 |
| 3 | 1-Bromo-2-fluoro-10-vinylhexadecane | - (intramolecular) | Bu₃SnH, AIBN | Toluene | 3 : 1 (trans:cis) |
This table presents illustrative data based on general principles of stereocontrol in radical reactions.
Theoretical and Computational Investigations of 1 Bromo 2 Fluorohexadecane
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic environment of 1-bromo-2-fluorohexadecane, particularly the influence of the two halogen substituents, bromine and fluorine, on the alkane chain. These methods allow for a detailed examination of bond energies, charge distribution, and the nature of the carbon-halogen bonds.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on halogenated alkanes provide valuable information on how the electronegativity and size of halogen atoms affect bond energies and the distribution of electron density within the molecule.
DFT calculations on similar, smaller molecules like 1-bromo-2-fluoroethane (B107303) can provide insights. In such molecules, the C-F bond is significantly stronger and more polarized than the C-Br bond. The bond dissociation energy (BDE) of a typical C-F bond is around 480 kJ/mol, whereas the BDE for a C-Br bond is approximately 290 kJ/mol. savemyexams.comalfa-chemistry.com This difference highlights the greater stability of the C-F bond.
The charge distribution in this compound would be characterized by a significant partial negative charge on the fluorine atom and a less pronounced partial negative charge on the bromine atom, with corresponding partial positive charges on the carbon atoms to which they are bonded. DFT calculations can quantify these partial charges, providing a more detailed picture of the molecule's polarity.
Table 1: Illustrative DFT-Calculated Properties for a Short-Chain Bromo-Fluoro Alkane Analogue
| Property | C-F Bond | C-Br Bond |
| Bond Dissociation Energy (kcal/mol) | ~115 | ~70 |
| Atomic Charge (Mulliken) | C: +0.25, F: -0.35 | C: +0.15, Br: -0.10 |
| Bond Length (Å) | ~1.38 | ~1.94 |
Note: This table is illustrative and based on general values for bromo-fluoro alkanes. Specific values for this compound would require dedicated calculations.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for analyzing bond properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate descriptions of the C-Br and C-F bonds in this compound.
Studies on smaller halogenated alkanes using ab initio methods reveal important details about bond lengths and the nature of the carbon-halogen interactions. The C-F bond is known to be shorter and stronger than the C-Br bond due to the smaller atomic radius and higher electronegativity of fluorine. researchgate.net For instance, in smaller haloalkanes, the C-F bond length is typically around 1.38 Å, while the C-Br bond length is around 1.94 Å.
Ab initio calculations can also elucidate the impact of the adjacent halogen on each bond. The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the C-Br bond, potentially affecting its length and reactivity. These high-level calculations are crucial for obtaining a precise understanding of the electronic effects at play in dihalogenated alkanes.
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, provides a rigorous method for analyzing the topology of the electron density. This analysis can reveal the nature of chemical bonds and intermolecular interactions. In the context of this compound, AIM theory can be used to characterize the C-Br and C-F bonds as well as any potential intramolecular interactions.
The analysis of the electron density at the bond critical point (BCP) between two atoms provides key information. For covalent bonds, such as the C-Br and C-F bonds, the electron density (ρ) at the BCP is significant, and the Laplacian of the electron density (∇²ρ) is typically negative, indicating a concentration of electron density.
AIM analysis on bromosubstituted compounds has shown that the properties of the electron density at the BCP can distinguish between covalent and non-covalent interactions. acs.org For the covalent C-Br and C-F bonds in this compound, a high value of ρ and a negative ∇²ρ would be expected. Furthermore, AIM can be used to investigate weaker intramolecular interactions, such as potential halogen-halogen or hydrogen-halogen interactions, which may influence the conformational preferences of the molecule.
Ab Initio Methods for Analyzing C-Br and C-F Bond Properties
Molecular Modeling and Conformational Analysis
The long hexadecane (B31444) chain of this compound allows for a vast number of possible conformations. Molecular modeling and conformational analysis are essential for understanding the molecule's three-dimensional structure, stability, and dynamics.
The conformational landscape of a long-chain alkane like hexadecane is complex, with numerous local energy minima corresponding to different spatial arrangements of the carbon backbone. The most stable conformation for an unsubstituted n-alkane is the all-trans (or anti) conformation, where the carbon atoms form a linear chain. libretexts.org However, gauche conformations, which introduce kinks in the chain, are also thermally accessible.
For this compound, the presence of the bromo and fluoro substituents at one end of the chain will influence the conformational preferences. The steric bulk of the bromine atom and the electrostatic interactions involving both halogens will likely affect the rotational potential around the C1-C2 and C2-C3 bonds.
The rotation around the single bonds in this compound is not entirely free but is hindered by energy barriers. These rotational barriers arise from torsional strain (eclipsing interactions) and steric hindrance between substituents.
The rotation around the C-C bonds in the hexadecane chain will have rotational barriers similar to those in unsubstituted alkanes, which are typically in the range of 12-21 kJ/mol. libretexts.orglumenlearning.com However, the rotation around the C1-C2 bond will be significantly affected by the presence of the bromine and fluorine atoms.
Prediction of Stereoisomeric Forms and Enantiomeric Relationships
The molecular structure of this compound (CH₃(CH₂)₁₃CHFCH₂Br) contains a single chiral center at the second carbon atom (C2). This carbon is bonded to four distinct groups: a fluorine atom, a hydrogen atom, a bromomethyl group (-CH₂Br), and a tetradecyl group (-(CH₂)₁₄H₂₉). The presence of this stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.
These enantiomers are designated as (R)-1-bromo-2-fluorohexadecane and (S)-1-bromo-2-fluorohexadecane. The specific configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center based on atomic number.
Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound
| Substituent at C2 | Atomic Number of First Atom | Priority |
| -F | 9 | 1 |
| -CH₂Br | 6 (then Br at 35) | 2 |
| -(CH₂)₁₄H₂₉ | 6 (then C at 6) | 3 |
| -H | 1 | 4 |
The two enantiomers have identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This optical activity is a defining characteristic of chiral molecules. While their chemical reactivity with achiral reagents is identical, they can exhibit different reaction rates and product formations when interacting with other chiral molecules, a critical consideration in biochemical contexts.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to dissect the potential reaction pathways of this compound. Given the presence of two different halogen atoms, the molecule can undergo a variety of substitution and elimination reactions, with the outcome depending heavily on the reaction conditions.
The reactivity of this compound is dictated by the two carbon-halogen bonds: a C-Br bond at a primary carbon (C1) and a C-F bond at a secondary carbon (C2). These structural features allow for competing nucleophilic substitution (Sₙ1 and Sₙ2) and base-induced elimination (E1 and E2) reactions.
Substitution Reactions: The primary C1-Br bond is susceptible to Sₙ2 attack by nucleophiles. The secondary C2-F bond is less reactive towards substitution, and due to steric hindrance and the strength of the C-F bond, Sₙ2 reactions at this center are less favorable. libretexts.org An Sₙ1 reaction at C2 would be slow due to the instability of the resulting secondary carbocation.
Elimination Reactions: E2 reactions are a likely pathway in the presence of a strong, non-nucleophilic base. Elimination of HBr would be more favorable than elimination of HF, due to bromide being a better leaving group.
Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces for these reactions. By calculating the energies of reactants, transition states, and products, the activation energy (ΔG‡) for each pathway can be determined, predicting the most kinetically favorable reaction.
Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for Competing Reactions of this compound
| Reaction Pathway | Nucleophile/Base | Solvent | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |
| Sₙ2 at C1 | I⁻ | Acetone (B3395972) | 22.5 | Favored substitution pathway |
| Sₙ2 at C2 | I⁻ | Acetone | 35.0 | Disfavored |
| E2 (H from C2) | t-BuO⁻ | t-BuOH | 25.0 | Favored elimination pathway |
| E2 (H from C3) | t-BuO⁻ | t-BuOH | 28.0 | Disfavored |
Molecular dynamics (MD) simulations allow for the study of atomic and molecular motion on a femtosecond timescale, providing a virtual window into reactive events like bond cleavage. liberty.edu For this compound, MD simulations can model the dynamics of C-Br and C-F bond dissociation under conditions such as high temperature or photolysis.
The C-Br bond is significantly weaker than the C-F bond. acs.org Therefore, MD simulations would predict that upon energy input, the C-Br bond is far more likely to undergo homolytic cleavage, generating a bromine radical and a fluoro-hexadecyl radical. acs.orgfigshare.comaip.org This preferential dissociation is a key factor in predicting the initial steps of radical-initiated reactions involving this molecule. soran.edu.iq
Table 3: Comparison of Average Bond Dissociation Energies (BDE)
| Bond | Typical BDE (kcal/mol) | Predicted Dissociation Tendency |
| C-F | ~110 | Low |
| C-Br | ~70 | High |
The choice of solvent has a profound impact on the rates and outcomes of chemical reactions. ucsb.edu Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), can quantify the influence of the solvent on the stability of reactants, transition states, and products. pnas.org
For bromo-fluoroalkanes, solvent polarity is a critical variable:
Sₙ2 Reactions: These reactions involve a charge-dispersed transition state. Polar aprotic solvents (e.g., DMSO, acetone) are effective at solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus accelerating the reaction. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, increasing the activation energy and slowing the reaction rate. researchgate.netstanford.edu
Sₙ1 Reactions: These reactions proceed through a charged carbocation intermediate. Polar protic solvents are highly effective at stabilizing this intermediate, favoring the Sₙ1 pathway where structurally possible. embibe.com
E2 Reactions: The transition state of an E2 reaction also has dispersed charge, and its stability is influenced by solvent polarity, though the effects can be more complex than in substitution reactions.
Computational studies can predict how the activation barriers for the substitution and elimination pathways of this compound shift in different media, providing guidance for synthetic planning. For instance, the rate of an Sₙ2 reaction on the primary bromide is expected to be significantly faster in a polar aprotic solvent compared to a nonpolar or protic solvent. pnas.org
Table 4: Hypothetical Relative Rate Constants for Sₙ2 Reaction at C1 in Different Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Relative Rate Constant (k_rel) |
| Hexane | 1.9 | Nonpolar | 1 |
| Ethanol (B145695) | 24.5 | Polar Protic | 10² |
| Acetone | 20.7 | Polar Aprotic | 10⁵ |
Advanced Applications and Roles As Synthetic Intermediates
Building Blocks for Complex Organic Molecules
The unique arrangement of a nucleophilically displaceable bromide and an electronegative fluoride (B91410) on a long alkyl chain makes 1-Bromo-2-fluorohexadecane a versatile building block for introducing specific structural motifs into larger, more complex molecules.
Synthesis of Long-Chain Fluoro-Containing Hydrocarbons and Lipids
This compound has been identified as a key reactant in the synthesis of fluorinated amino acids, which are integral components of complex lipids and peptides. A notable application is its use in the synthesis of diethyl 2-acetamido-2-(2-fluorohexadecyl)malonate. molaid.com This reaction demonstrates the utility of this compound as an alkylating agent to introduce a 2-fluorohexadecyl moiety.
The synthesis proceeds via the alkylation of diethyl acetamidomalonate, where the bromide is displaced by the malonate carbanion. molaid.com The resulting product is a direct precursor to fluorinated analogues of amino acids, which can be incorporated into sphingolipid-like molecules developed as ligands for receptors such as the Sphingosine-1-phosphate receptor 1 (S1P1). molaid.comvirginia.edu The presence of the fluorine atom can significantly alter the metabolic stability and binding interactions of the final lipid molecule.
Table 1: Synthesis of a Fluorinated Amino Acid Precursor
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield | Ref. |
|---|
Precursors for Polyfunctionalized Hexadecane (B31444) Derivatives with Specific Orientations
The reaction described above is a prime example of how this compound serves as a precursor for polyfunctionalized derivatives with defined stereochemistry and regiochemistry. The nucleophilic substitution (S_N2) reaction mechanism ensures that the incoming nucleophile attaches at the C1 position, displacing the bromide, while the fluorine atom remains fixed at the C2 position. molaid.comvaia.com This provides a reliable method for creating a 1,2-substituted pattern on the hexadecane chain.
This synthetic control allows for the creation of a variety of derivatives by choosing different nucleophiles. The resulting molecules, possessing a fluorine atom, an amide group, and two ester functionalities, are rich in chemical handles for further elaboration into even more complex structures for medicinal chemistry or materials science applications. medchemexpress.com
Intermediates in the Construction of Macrocycles and Supramolecular Structures
While direct examples are not prevalent, the structure of this compound makes it a suitable candidate for introducing long, lipophilic, and fluorinated tails into macrocyclic and supramolecular architectures. In this context, the bromo-functional group can be used to anchor the C16 chain onto a pre-formed macrocyclic core containing a nucleophilic site (e.g., an amine or alcohol). Such modifications are crucial for designing macrocycles that can embed within or interact with lipid bilayers, a common strategy for targeting membrane-bound proteins or for creating synthetic ion channels. The fluorine atom near the head of the chain could further influence the orientation and packing of the tail within a membrane environment.
Integration into Functional Organic Materials and Advanced Systems
The unique properties conferred by the combination of a long hydrocarbon chain and a C-F bond allow for the use of this compound as a precursor in the development of specialized functional materials.
Design and Synthesis of Fluorinated Surfactants and Amphiphiles
This compound can be readily converted into cationic surfactants. For instance, reaction with a tertiary amine, such as trimethylamine, would yield a quaternary ammonium (B1175870) salt. This molecule would possess a distinct hydrophilic head group and a long hydrophobic tail.
The introduction of a single fluorine atom into the alkyl tail is known to have a significant impact on the properties of the resulting surfactant compared to its non-fluorinated hydrocarbon counterpart. This "semi-fluorination" can alter surface tension, critical micelle concentration (CMC), and aggregation behavior due to the unique electronic and steric properties of fluorine.
Table 2: Predicted Properties of a Hypothetical Surfactant Derived from this compound
| Surfactant | Structure | Predicted Property Modification |
|---|---|---|
| Hexadecyltrimethylammonium Bromide | [CH₃(CH₂)₁₅N(CH₃)₃]⁺Br⁻ | Standard hydrocarbon surfactant |
Precursors for Fluorinated Liquid Crystalline Materials and Self-Assembled Monolayers
The incorporation of fluorine into molecules is a widely used strategy in the design of liquid crystals (LCs) and self-assembled monolayers (SAMs). orgsyn.org Fluorinated segments can induce specific packing arrangements and influence mesophase stability. orgsyn.org
Fluorinated Liquid Crystalline Materials: this compound could serve as a precursor for the flexible tail of a calamitic (rod-like) liquid crystal. The bromo-functional group allows for its attachment to a rigid mesogenic core (e.g., a biphenyl (B1667301) or phenyl-cyclohexyl system) through reactions like ether or ester formation. The presence of the fluorine atom in the alkyl tail can influence the material's dielectric anisotropy, viscosity, and transition temperatures, which are critical parameters for display applications. orgsyn.orgnih.gov
Self-Assembled Monolayers (SAMs): SAMs are highly ordered molecular layers formed on a substrate. While thiols on gold are the most common system, alkyl bromides can also form layers on certain surfaces. More practically, the bromine atom in this compound can be converted into other head groups, such as a thiol (-SH) or a silane (B1218182) (-SiCl₃), which are better suited for forming robust SAMs on gold or silicon oxide surfaces, respectively. The long, partially fluorinated chain would then form a dense, functional surface with modified wetting and interfacial properties.
Methodological Significance in Organic Chemistry Research
In synthetic organic chemistry, this compound represents an ideal substrate for exploring and developing new bond-forming reactions. The carbon-bromine bond is a versatile functional group for a wide array of transformations. diva-portal.org
C-C Bond Formation: The molecule is a prime candidate for transition-metal-catalyzed cross-coupling reactions. okstate.edu Its C(sp³)-Br bond could be coupled with various organometallic reagents to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. thieme-connect.de For example, in a Suzuki coupling, reaction with an organoboron reagent would attach an aryl or vinyl group. researchgate.net Similarly, Stille (with organostannanes), Negishi (with organozinc), and Sonogashira (with terminal alkynes) couplings could be investigated, testing the limits and scopes of these reactions on long-chain, sterically hindered substrates. okstate.edunih.gov
C-X Bond Formation: The C-Br bond is also susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the formation of a variety of carbon-heteroatom (C-X) bonds. Reaction with amines, alkoxides, or thiolates would yield the corresponding long-chain amines, ethers, and sulfides, respectively. The efficiency of these reactions could be studied to understand the electronic influence of the adjacent, highly electronegative fluorine atom.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, Base | C-C | 1-Aryl-2-fluorohexadecane |
| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst, Base | C-C | 1-(Substituted alkyl)-2-fluorohexadecane |
| Nucleophilic Substitution | NaN₃ (Sodium Azide) | Solvent (e.g., DMF) | C-N | 1-Azido-2-fluorohexadecane |
| Nucleophilic Substitution | NaSPh (Sodium Thiophenoxide) | Solvent (e.g., EtOH) | C-S | 2-Fluoro-1-(phenylthio)hexadecane |
| Grignard Reagent Formation | Mg metal | Dry Ether | C-Mg | (2-Fluorohexadecyl)magnesium bromide |
The 1,2-halofunctionalized motif in this compound makes it an excellent molecular probe for studying stereoelectronic effects in complex, flexible systems. Specifically, the interaction between the fluorine and bromine atoms across the C1-C2 bond is governed by a balance of competing electronic and steric factors.
The "gauche effect" is a well-documented phenomenon where, contrary to steric predictions, a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is more stable than the 180° (anti) conformation. wikipedia.orgyoutube.com This stabilization arises from hyperconjugation, where electron density is donated from a C-H bonding orbital (σ) into an adjacent C-F anti-bonding orbital (σ*). d-nb.info This interaction is maximized in the gauche arrangement.
In this compound, the F-C-C-Br dihedral angle would be influenced by:
Hyperconjugation: Stabilizing σ(C-H) → σ(C-F) and σ(C-H) → σ(C-Br) interactions that favor a gauche conformer.
Steric Repulsion: Unfavorable steric clash between the relatively large bromine atom and the fluorine atom, which would favor an anti conformer.
Electrostatic Repulsion: Dipole-dipole repulsion between the polar C-F and C-Br bonds, also favoring an anti arrangement.
Studying the conformational equilibrium of this compound via techniques like NMR spectroscopy would provide valuable data on how these fundamental stereoelectronic forces dictate the three-dimensional shape of a long alkyl chain. Understanding these effects is crucial for designing molecules with predictable folding patterns, a key goal in materials science and supramolecular chemistry. d-nb.info The gauche effect is a distinct feature of fluorine and is generally not observed in analogous chloro- or bromo-systems where steric repulsion dominates. nih.govrsc.org
| Conformation | Dihedral Angle | Dominant Interactions | Predicted Stability Contribution |
|---|---|---|---|
| Gauche | ~60° | - Stabilizing hyperconjugation (σC-H → σ*C-F/Br)
| Potentially significant; the balance of forces determines the actual preference. wikipedia.org |
| Anti | 180° | - Minimized steric and electrostatic repulsion
| Favored by steric and electrostatic factors. researchgate.net |
Future Research Perspectives and Emerging Challenges
Development of Environmentally Benign and Sustainable Synthetic Routes
The synthesis of 1-Bromo-2-fluorohexadecane traditionally relies on methods that may not align with modern principles of green chemistry. Future research is poised to address this by developing more sustainable synthetic pathways.
A promising approach involves the halofluorination of the readily available starting material, 1-hexadecene (B165127). Traditional methods for such transformations often employ harsh reagents. However, greener alternatives are emerging. For instance, the use of N-bromosuccinimide (NBS) in combination with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) offers a more convenient and less hazardous route to vicinal bromo-fluoro compounds. orgsyn.org Further advancements could involve biocatalytic approaches, using enzymes to carry out the bromofluorination, or employing flow chemistry to minimize waste and improve reaction control. researchgate.net The use of fruit juices as biocatalysts, for example, is a novel green approach that has been applied to various organic transformations. researchgate.net
| Synthetic Route | Reagents | Conditions | Advantages | Challenges |
| Traditional Halofluorination | Br₂, HF | Harsh, corrosive | High yielding | Hazardous reagents, special handling required |
| Modern Halofluorination | NBS, Et₃N·3HF | Milder, more selective | Safer reagents, better control | Reagent cost, potential for side reactions |
| Biocatalytic Halofluorination | Halogenase, Fluorinase | Aqueous media, ambient temp. | Highly selective, sustainable | Enzyme stability and availability |
| Flow Chemistry Synthesis | Optimized reagents | Continuous process | High efficiency, low waste | Initial setup cost, process optimization |
Exploration of Novel Reactivity Patterns under Mild Conditions
The dual functionality of this compound, with its reactive carbon-bromine bond and the modulating effect of the adjacent fluorine atom, opens up a variety of possibilities for novel chemical transformations under mild conditions.
Future research will likely focus on leveraging the unique electronic properties conferred by the fluorine atom to control the regioselectivity and stereoselectivity of reactions. numberanalytics.com For instance, the development of novel catalytic systems for cross-coupling reactions at the C-Br bond could lead to the synthesis of complex, long-chain molecules with tailored properties. rsc.org Additionally, exploring elimination reactions under mild conditions could provide access to valuable fluoro-substituted alkenes. orgsyn.org The use of photoredox catalysis could also enable new reaction pathways that are not accessible through traditional thermal methods. mdpi.com
| Reaction Type | Potential Reagents/Catalysts | Potential Products | Advantages of Mild Conditions |
| Nucleophilic Substitution | Azides, thiols, amines | Functionalized hexadecanes | Higher functional group tolerance, reduced byproducts |
| Cross-Coupling Reactions | Palladium or Nickel catalysts | Arylated or alkylated hexadecanes | Broader substrate scope, energy efficiency |
| Elimination Reactions | Non-nucleophilic bases | Fluoro-hexadecenes | Increased selectivity, avoidance of harsh reagents |
| Radical Reactions | Photoredox catalysts | Diverse functionalized products | Access to unique reactivity, high efficiency |
Integration of Machine Learning and AI in Predictive Synthesis and Reactivity
Predict Optimal Synthetic Conditions: By analyzing vast datasets of similar reactions, ML algorithms can suggest the ideal reagents, catalysts, solvents, and temperatures to maximize the yield and purity of the target compound. drugtargetreview.comacs.org
Forecast Reactivity: AI can predict how the molecule will behave in different chemical environments, identifying the most likely reaction pathways and potential side products. chemeurope.comresearchgate.net This predictive power can save significant time and resources in the laboratory.
Design Novel Reactions: Generative AI models could even propose entirely new reactions or applications for this compound based on its structural features. arxiv.org
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
| Synthesis Optimization | Reactants, reagents, conditions from literature | Reaction yield, purity, side products | Faster development of efficient synthetic routes |
| Reactivity Prediction | Molecular structure of this compound | Reaction selectivity, rate constants | Guided experimental design, reduced trial-and-error |
| Property Prediction | Molecular descriptors | Physicochemical and biological properties | Identification of new applications |
Emerging Applications in Interdisciplinary Fields Beyond Traditional Organic Synthesis
The unique combination of a long hydrophobic chain and polar C-Br and C-F bonds gives this compound the potential for a wide range of applications in interdisciplinary fields. novapublishers.com
Materials Science: The long alkyl chain suggests potential use in the formation of self-assembled monolayers or as a component in novel polymers and liquid crystals. rsc.org The presence of halogens could also impart flame-retardant properties to materials.
Medicinal Chemistry: While not a drug itself, this compound could serve as a valuable building block for the synthesis of complex, biologically active molecules. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability and binding affinity. numberanalytics.com
Agrochemicals: Similar to medicinal chemistry, this compound could be a precursor for new pesticides and herbicides, where the lipophilic chain aids in transport and the halogen atoms contribute to the biological activity. numberanalytics.com
Surfactants and Coatings: The amphiphilic nature of the molecule could be exploited in the development of new surfactants or as an additive to create water-repellent coatings. rsc.org
| Field | Potential Application | Key Molecular Feature |
| Materials Science | Synthesis of functional polymers, flame retardants | Long alkyl chain, halogen content |
| Medicinal Chemistry | Precursor for fluorinated drug candidates | Fluoro-bromo functionality |
| Agrochemicals | Building block for novel pesticides | Lipophilic chain, bioactive halogens |
| Surface Chemistry | Component of surfactants and hydrophobic coatings | Amphiphilic character |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
